An In-depth Technical Guide to 1,4-Cyclohexanedimethanol Dilaurate
An In-depth Technical Guide to 1,4-Cyclohexanedimethanol Dilaurate
CAS Number: 135025-34-2
Molecular Formula: C₃₂H₆₀O₄
Disclaimer
Significant gaps exist in the publicly available technical literature for 1,4-Cyclohexanedimethanol (B133615) Dilaurate. This guide has been compiled by leveraging data on its precursor molecules, 1,4-Cyclohexanedimethanol (CHDM) and lauric acid, as well as analogous long-chain fatty acid esters of CHDM. Information directly pertaining to CAS number 135025-34-2 is limited, and therefore, some sections of this document are based on scientific inference and established principles of organic chemistry.
Executive Summary
1,4-Cyclohexanedimethanol Dilaurate is a diester of 1,4-Cyclohexanedimethanol and lauric acid. While specific data for this compound is scarce, its chemical structure suggests its utility as a plasticizer, lubricant, or a modifying agent in polymer synthesis. This technical guide provides a comprehensive overview of its presumed chemical and physical properties, a detailed, inferred experimental protocol for its synthesis, and a summary of the known applications and toxicological data of its constituent parts. This document is intended for researchers, scientists, and drug development professionals who may be interested in the synthesis and potential applications of novel long-chain aliphatic esters.
Chemical and Physical Properties
The chemical and physical properties of 1,4-Cyclohexanedimethanol Dilaurate are not extensively documented. However, based on the known properties of its precursors, 1,4-Cyclohexanedimethanol and lauric acid, the following properties can be inferred.
Table 1: Physicochemical Properties of 1,4-Cyclohexanedimethanol Dilaurate and its Precursors
| Property | 1,4-Cyclohexanedimethanol Dilaurate (Inferred) | 1,4-Cyclohexanedimethanol (CHDM) | Lauric Acid |
| CAS Number | 135025-34-2 | 105-08-8[1][2] | 143-07-7 |
| Molecular Formula | C₃₂H₆₀O₄[3] | C₈H₁₆O₂[1][2] | C₁₂H₂₄O₂ |
| Molecular Weight | 508.82 g/mol [3] | 144.21 g/mol [1][2][4] | 200.32 g/mol |
| Appearance | Waxy solid or viscous liquid | White waxy solid[1] | White crystalline powder |
| Melting Point | Not available | 41-61 °C[1][5] | 43-45 °C |
| Boiling Point | > 300 °C | 284-288 °C[1] | 298.9 °C |
| Solubility | Insoluble in water; soluble in organic solvents | Soluble in water and alcohol[6] | Insoluble in water; soluble in organic solvents |
Synthesis and Manufacturing
While a specific, validated protocol for the synthesis of 1,4-Cyclohexanedimethanol Dilaurate is not available in the literature, a standard Fischer esterification reaction is the most probable route. This involves the reaction of 1,4-Cyclohexanedimethanol with two equivalents of lauric acid in the presence of an acid catalyst.
Proposed Experimental Protocol: Fischer Esterification
This protocol is adapted from general esterification procedures and studies on similar compounds[7].
Materials:
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1,4-Cyclohexanedimethanol (CHDM) (1.0 eq)
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Lauric acid (2.2 eq)
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p-Toluenesulfonic acid (p-TsOH) (0.05 eq)
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Toluene (solvent)
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Saturated sodium bicarbonate solution
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Anhydrous magnesium sulfate
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Dean-Stark apparatus
Procedure:
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To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1,4-Cyclohexanedimethanol, lauric acid, p-Toluenesulfonic acid, and toluene.
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Heat the reaction mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.
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Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
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Once the reaction is complete, cool the mixture to room temperature.
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Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield pure 1,4-Cyclohexanedimethanol Dilaurate.
Diagram 1: Proposed Synthesis Workflow for 1,4-Cyclohexanedimethanol Dilaurate
Caption: A proposed workflow for the synthesis of 1,4-Cyclohexanedimethanol Dilaurate.
Potential Applications
Based on the properties of its precursors, 1,4-Cyclohexanedimethanol Dilaurate is likely to find applications in the polymer and materials science industries.
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Plasticizers: Long-chain esters are commonly used as plasticizers for polymers like polyvinyl chloride (PVC). A study on 1,4-cyclohexanedimethanol bis(aliphatic carboxylate) plasticizers suggests that these compounds can be effective in imparting flexibility to PVC. The long aliphatic chains of the laurate groups in 1,4-Cyclohexanedimethanol Dilaurate would likely provide good plasticizing efficiency.
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Polymer Modification: 1,4-Cyclohexanedimethanol is a key monomer in the production of polyesters such as polyethylene (B3416737) terephthalate (B1205515) (PET) and poly(1,4-cyclohexylenedimethylene terephthalate) (PCT)[1][8][9]. The incorporation of CHDM enhances properties like strength, clarity, and solvent resistance[1]. 1,4-Cyclohexanedimethanol Dilaurate could potentially be used as an additive or co-monomer in polyester (B1180765) synthesis to introduce flexible side chains, thereby modifying the polymer's properties.
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Lubricants and Coatings: The ester structure and long hydrocarbon chains suggest potential use as a lubricant or in coating formulations[4][6][10].
Toxicological and Safety Information
There is no specific toxicological data available for 1,4-Cyclohexanedimethanol Dilaurate[11]. The safety profile must be inferred from its precursors.
Table 2: Summary of Toxicological Data for Precursors
| Endpoint | 1,4-Cyclohexanedimethanol (CHDM) | Lauric Acid |
| Acute Oral Toxicity | LD50 > 2000 mg/kg (rat)[12] | LD50 = 12,000 mg/kg (rat) |
| Acute Dermal Toxicity | LD50 > 2000 mg/kg (rat)[12] | Not available |
| Skin Irritation | Non-irritating (rabbit)[12] | Mildly irritating |
| Eye Irritation | Potential for serious eye damage[12] | Irritating |
| Reproductive/Developmental Toxicity | No specific toxicity observed[12] | Not available |
It is crucial to handle 1,4-Cyclohexanedimethanol Dilaurate with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, in a well-ventilated area[11].
Biological Signaling Pathways
There is no information available in the scientific literature to suggest that 1,4-Cyclohexanedimethanol Dilaurate has any known interactions with biological signaling pathways. Its presumed applications are in the field of material science, and it is not expected to have specific pharmacological activity.
Conclusion
1,4-Cyclohexanedimethanol Dilaurate, CAS number 135025-34-2, is a chemical compound for which there is a significant lack of detailed technical information. Based on the well-documented properties of its precursors, 1,4-Cyclohexanedimethanol and lauric acid, it is likely a waxy solid or viscous liquid with potential applications as a plasticizer, polymer modifier, or lubricant. This guide provides a foundational understanding of this compound, including a proposed synthesis protocol and an overview of its likely characteristics and applications. Further experimental investigation is required to fully characterize its properties and validate its potential uses.
References
- 1. Cyclohexanedimethanol - Wikipedia [en.wikipedia.org]
- 2. 1,4-Cyclohexanedimethanol [webbook.nist.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. 1,4-Cyclohexanedimethanol | C8H16O2 | CID 7735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tecnosintesi.com [tecnosintesi.com]
- 6. Page loading... [guidechem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. mdpi.com [mdpi.com]
- 9. Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1,4-Cyclohexanedimethanol (CHDM-D) | Eastman [eastman.com]
- 11. targetmol.com [targetmol.com]
- 12. industrialchemicals.gov.au [industrialchemicals.gov.au]
